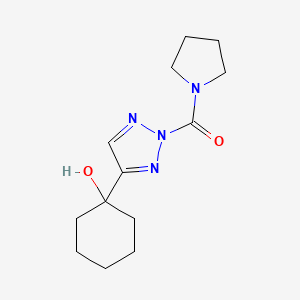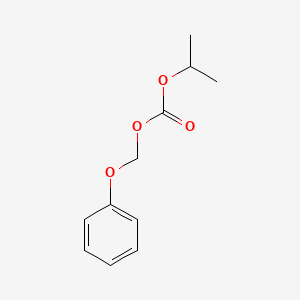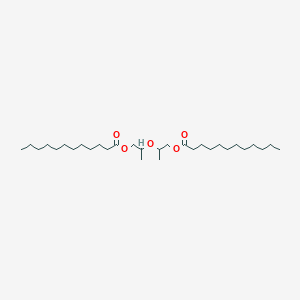
Oxydipropylene dilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxydipropylene dilaurate is a chemical compound with the molecular formula C30H58O5. It is an ester formed from the reaction of oxydipropylene and lauric acid. This compound is known for its applications in various industrial processes, particularly in the production of polyurethanes and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxydipropylene dilaurate is synthesized through the esterification reaction between oxydipropylene and lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Oxydipropylene dilaurate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into oxydipropylene and lauric acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or ester, leading to the formation of new ester compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols or esters, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Oxydipropylene and lauric acid.
Transesterification: New ester compounds.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Oxydipropylene dilaurate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactant in the synthesis of various polymeric materials, including polyurethanes.
Biology: Investigated for its potential use in biological systems as a biocompatible material.
Mechanism of Action
The mechanism of action of oxydipropylene dilaurate primarily involves its ability to form stable ester bonds with other compounds. This property makes it an excellent reactant in the synthesis of polyurethanes and other polymeric materials. The ester bonds formed by this compound contribute to the overall stability and durability of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dilaurate: Another ester compound used as a catalyst in the production of polyurethanes.
Dioctyltin dilaurate: Similar in structure and used in similar applications as oxydipropylene dilaurate.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable ester bonds and its compatibility with various materials make it a valuable compound in the production of high-performance polymers and other industrial applications .
Properties
CAS No. |
94108-27-7 |
|---|---|
Molecular Formula |
C30H58O5 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-(1-dodecanoyloxypropan-2-yloxy)propyl dodecanoate |
InChI |
InChI=1S/C30H58O5/c1-5-7-9-11-13-15-17-19-21-23-29(31)33-25-27(3)35-28(4)26-34-30(32)24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3 |
InChI Key |
INYCBVNRAVVIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)OC(C)COC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


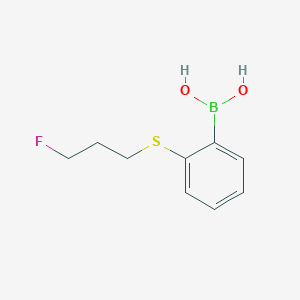
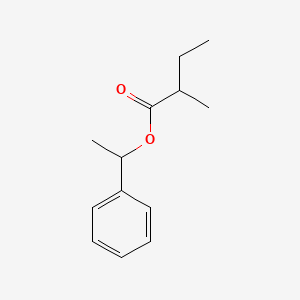
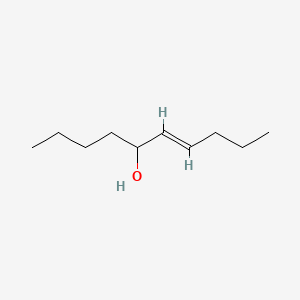


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
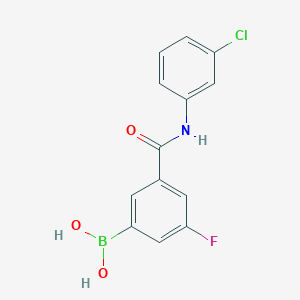
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
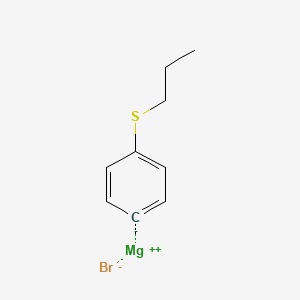
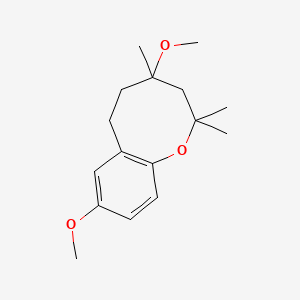
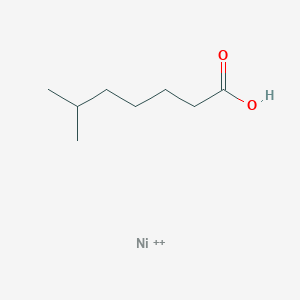
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
